molecular formula C14H21N3O2S B2842677 N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide CAS No. 2415503-95-4

N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide

Cat. No.: B2842677
CAS No.: 2415503-95-4
M. Wt: 295.4
InChI Key: BZIMRLNKWMBKAE-UHFFFAOYSA-N
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Description

N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound featuring a piperidine ring, a pyridine moiety, and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.

    Attachment of the Pyridine Moiety: The pyridine group is introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with a suitable electrophile.

    Cyclopropanesulfonamide Formation: The cyclopropane ring is formed through cyclopropanation reactions, often using diazo compounds and transition metal catalysts. The sulfonamide group is then introduced through sulfonylation reactions involving sulfonyl chlorides and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine moiety, converting it to piperidine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution at the sulfonamide group.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its ability to interact with specific neurotransmitter receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with molecular targets such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing signal transduction pathways. This can lead to various physiological effects, depending on the specific receptor and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}methanesulfonamide
  • N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}benzenesulfonamide

Uniqueness

N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents with improved efficacy and selectivity.

Properties

IUPAC Name

N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c18-20(19,14-3-4-14)16-13-5-8-17(9-6-13)11-12-2-1-7-15-10-12/h1-2,7,10,13-14,16H,3-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIMRLNKWMBKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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